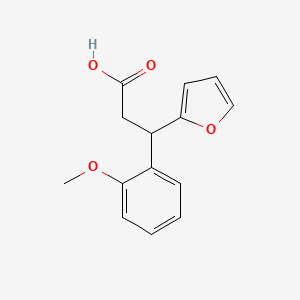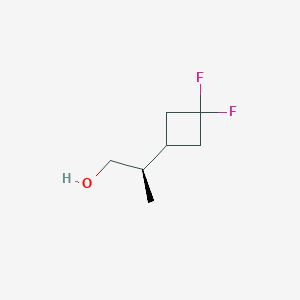
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,3-Difluorocyclobutyl)propan-1-ol, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer.
科学的研究の応用
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including breast, prostate, colon, and ovarian cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and as an adjuvant therapy in combination with other cancer treatments.
作用機序
DFMO irreversibly inhibits ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have minimal toxicity in humans, with the most common side effect being gastrointestinal disturbances. DFMO has also been shown to reduce the levels of polyamines in various tissues, including the prostate, colon, and breast. In addition, DFMO has been shown to reduce the incidence of colon polyps in patients with familial adenomatous polyposis, a condition that predisposes individuals to colon cancer.
実験室実験の利点と制限
DFMO is a well-studied compound that has been extensively investigated for its potential use in cancer treatment. Its mechanism of action is well understood, and it has been shown to have minimal toxicity in humans. However, DFMO has some limitations for use in lab experiments, including its irreversible inhibition of ODC, which can make it difficult to study the effects of ODC inhibition on cell growth and proliferation.
将来の方向性
There are several future directions for research on DFMO. One area of focus is the development of more potent and selective ODC inhibitors that can be used in combination with DFMO to enhance its anti-cancer effects. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from DFMO treatment. Additionally, there is ongoing research on the use of DFMO in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy.
合成法
DFMO can be synthesized through a multistep process involving the reaction of cyclobutane with hydrogen fluoride, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-chloro-3-propanol. The final product is obtained through purification and crystallization techniques.
特性
IUPAC Name |
(2R)-2-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)6-2-7(8,9)3-6/h5-6,10H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCTQBOGCTTSS-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

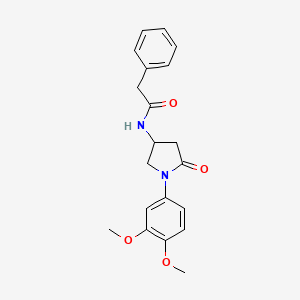
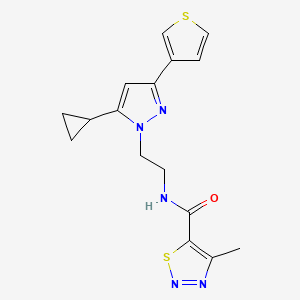
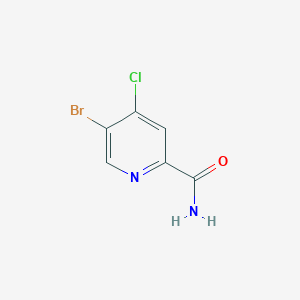
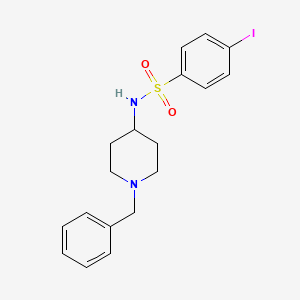
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2943166.png)
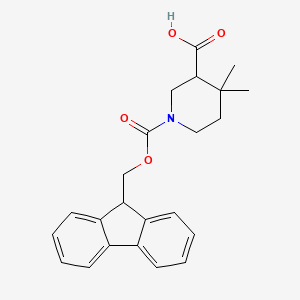
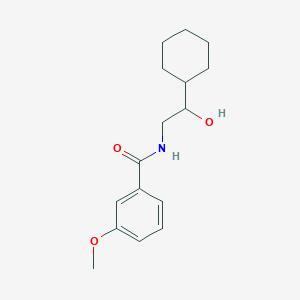
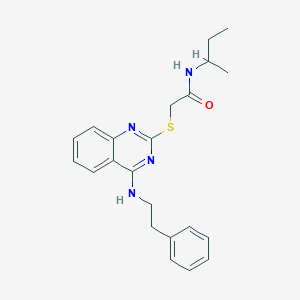
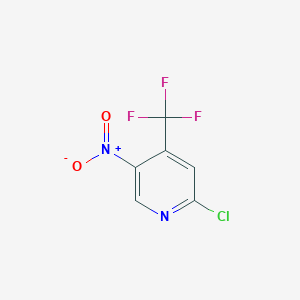
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2943175.png)
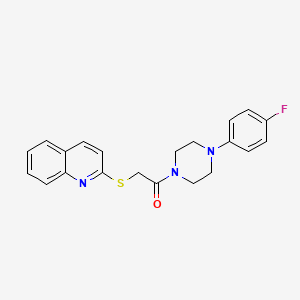
![2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2943178.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2943181.png)
